molecular formula C20H22O2 B3144851 (2E)-3-(4-tert-Butylphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one CAS No. 562059-44-3

(2E)-3-(4-tert-Butylphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one

Cat. No.: B3144851
CAS No.: 562059-44-3
M. Wt: 294.4 g/mol
InChI Key: COHLWWDJSFKIRR-JLHYYAGUSA-N
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Description

(2E)-3-(4-tert-Butylphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one is a chalcone derivative characterized by a central α,β-unsaturated ketone backbone. Its structure includes a 4-tert-butylphenyl group at the β-position and a 3-methoxyphenyl group at the α-position. Chalcones are widely studied for their diverse biological activities, including antimicrobial, antiviral, and enzyme-inhibitory properties .

Properties

IUPAC Name

(E)-3-(4-tert-butylphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O2/c1-20(2,3)17-11-8-15(9-12-17)10-13-19(21)16-6-5-7-18(14-16)22-4/h5-14H,1-4H3/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COHLWWDJSFKIRR-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=CC(=O)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2E)-3-(4-tert-Butylphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone, is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Chemical Formula : C19_{19}H20_{20}O2_{2}
  • Molecular Weight : 288.37 g/mol

The structural features include a prop-2-en-1-one backbone with substituted aromatic rings, which are crucial for its biological activity.

Antioxidant Activity

Chalcones are known for their antioxidant properties. Studies have shown that (2E)-3-(4-tert-Butylphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one exhibits significant free radical scavenging abilities. This activity is attributed to the presence of hydroxyl groups in the aromatic rings, which can donate electrons to free radicals, thus neutralizing them.

Anti-inflammatory Effects

Research indicates that this chalcone derivative can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. In vitro studies demonstrated that treatment with this compound significantly reduced the levels of TNF-alpha and IL-6 in macrophage cultures, suggesting its potential as an anti-inflammatory agent.

Anticancer Properties

Several studies have reported the anticancer effects of chalcones, including (2E)-3-(4-tert-Butylphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one. The compound has been shown to induce apoptosis in various cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntioxidantFree radical scavenging
Anti-inflammatoryInhibition of COX-2 and iNOS
AnticancerInduction of apoptosis via caspase activation

Study 1: Antioxidant Efficacy

In a study published in the Journal of Medicinal Chemistry, (2E)-3-(4-tert-Butylphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one was evaluated for its antioxidant capacity using DPPH and ABTS assays. The results indicated a significant reduction in oxidative stress markers in treated cells compared to controls, highlighting its potential therapeutic applications in oxidative stress-related diseases.

Study 2: Anti-inflammatory Mechanisms

A recent investigation focused on the anti-inflammatory properties of this chalcone derivative in a murine model of acute inflammation. The compound was administered prior to inducing inflammation, resulting in a marked decrease in paw edema and inflammatory cell infiltration. Histological analysis confirmed reduced inflammatory mediators in tissues treated with the compound.

Research Findings and Implications

The pharmacological profile of (2E)-3-(4-tert-Butylphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one suggests that it holds promise as a multi-target therapeutic agent. Its ability to act as an antioxidant, anti-inflammatory, and anticancer agent positions it as a candidate for further development in drug formulations aimed at treating chronic diseases characterized by oxidative stress and inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Chalcone Derivatives

Structural and Physical Properties

The following table summarizes key physical properties of the target compound and analogs:

Compound Name (Lab ID) Substituents (α/β Positions) Melting Point (°C) Yield (%) Purity (%) Source
Target Compound 3-methoxyphenyl / 4-tert-butylphenyl Not reported Not reported Not reported
LabMol-85 4-tert-butylphenyl / 1H-pyrrol-2-yl 158 7 99.81
LabMol-91 4-tert-butylphenyl / furan-2-yl 84 7.8 99.8
(2E)-1-(4-Ethoxyphenyl)-3-(3-fluorophenyl) 4-ethoxyphenyl / 3-fluorophenyl Not reported Not reported Not reported
PAAPA () phenyl / 4-dimethylaminophenyl Not reported Not reported Not reported

Key Observations :

  • LabMol-85 and LabMol-91 share the 4-tert-butylphenyl group with the target compound but differ in α-position substituents (pyrrole vs. furan). LabMol-85’s higher melting point (158°C vs. 84°C for LabMol-91) suggests stronger intermolecular forces, possibly due to hydrogen bonding from the pyrrole group .
  • The target compound’s 3-methoxyphenyl group may confer distinct electronic effects compared to LabMol derivatives, influencing solubility and reactivity.
Antiviral Activity
  • PAAPM and PAAPE (): These methoxy- and ethoxy-substituted chalcones showed strong interactions with the SARS-CoV-2 SPIKE protein. However, PAAPA, with a 4-dimethylaminophenyl group, exhibited superior ACE2 affinity due to hydrogen-bonding interactions .
  • Implication: The target compound’s 3-methoxyphenyl group may offer moderate electronic effects, but substituents like dimethylamino (as in PAAPA) could enhance target binding.
Antifungal Activity
  • Compound 10 (): A 3-nitrophenyl-substituted chalcone demonstrated potent activity against Trichophyton rubrum (MIC = 0.07 µg/mL). Halogenated analogs (e.g., 4-chlorophenyl) also showed efficacy .
  • Implication : The target compound lacks nitro or halogen groups, which are critical for antifungal activity in other chalcones. Its tert-butyl group may instead enhance bioavailability through increased lipophilicity.
Enzyme Inhibition Potential
  • 3k and 4k (): Chalcones with benzyloxy and hydroxy groups were identified as acetylcholinesterase inhibitors. The target compound’s methoxy and tert-butyl groups might sterically hinder enzyme binding compared to polar substituents .

Q & A

Q. What synthetic methodologies are commonly employed for preparing (2E)-3-(4-tert-Butylphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one?

The compound is synthesized via Claisen-Schmidt condensation , where 3-methoxyacetophenone reacts with 4-tert-butylbenzaldehyde under basic conditions (e.g., NaOH or KOH in ethanol). Key parameters include:

  • Catalyst optimization : NaOH in ethanol achieves higher yields (~75%) compared to other bases like piperidine .
  • Reaction monitoring : Thin-layer chromatography (TLC) is used to track enone formation.
  • Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate) removes unreacted aldehydes or ketones .

Q. How is the structural integrity of the compound validated post-synthesis?

  • X-ray crystallography : Determines the (2E)-configuration and bond angles (e.g., C=C bond length ~1.33 Å) .
  • Spectroscopic techniques :
    • NMR : 1H^1H NMR shows characteristic peaks: α,β-unsaturated ketone protons at δ 7.5–8.0 ppm (doublets, J = 15–16 Hz) and methoxy protons at δ 3.8–3.9 ppm .
    • IR : Strong C=O stretch at ~1650 cm1^{-1} and C=C stretch at ~1600 cm1^{-1} .

Q. What analytical methods are used to assess purity?

  • HPLC : Reverse-phase C18 columns with acetonitrile/water (70:30) mobile phase; retention time ~12.5 minutes .
  • Melting point : Sharp melting point (~145–147°C) indicates high crystallinity and purity .

Advanced Research Questions

Q. How do substituents (tert-butyl and methoxy groups) influence the compound’s electronic structure and reactivity?

  • DFT calculations : The tert-butyl group induces steric hindrance, reducing planarity in the chalcone backbone (dihedral angle: 15–20° between aryl rings), while the methoxy group donates electrons via resonance, stabilizing the enone system .
  • Electrochemical studies : Cyclic voltammetry reveals a reduction peak at −1.2 V (vs. Ag/AgCl), attributed to the α,β-unsaturated ketone moiety. The tert-butyl group slightly shifts this peak due to steric effects .

Q. What strategies resolve contradictions in antimicrobial activity data across similar chalcone derivatives?

  • Structure-activity relationship (SAR) : Compare substituent effects:
    • Electron-withdrawing groups (e.g., Cl, NO2_2) enhance antibacterial activity (MIC: 8–16 µg/mL against S. aureus).
    • Bulky tert-butyl groups reduce membrane penetration, lowering efficacy (MIC: 32–64 µg/mL) .
  • Bioassay standardization : Use consistent bacterial strains (e.g., ATCC 25923 for S. aureus) and broth microdilution methods to minimize variability .

Q. How can computational modeling predict nonlinear optical (NLO) properties?

  • Hyperpolarizability calculations : DFT (B3LYP/6-311++G(d,p)) predicts β values >10×1030^{-30} esu, suggesting potential NLO applications. The methoxy group enhances charge transfer via resonance .
  • Crystal packing analysis : Non-centrosymmetric space groups (e.g., P21_1) in XRD data correlate with macroscopic NLO activity .

Q. What challenges arise in crystallizing this compound, and how are they mitigated?

  • Steric hindrance : The tert-butyl group disrupts packing symmetry. Slow evaporation from dichloromethane/hexane (1:3) yields single crystals suitable for XRD .
  • Polymorphism screening : Use solvent mixtures (e.g., ethanol/DMF) to isolate thermodynamically stable forms .

Q. How do solvent polarity and pH affect UV-Vis absorption spectra?

  • Solvatochromism : In polar solvents (e.g., DMSO), the λmax_{\text{max}} shifts to 350 nm (π→π* transition) due to increased solvation.
  • pH-dependent tautomerism : In acidic conditions (pH < 4), protonation at the carbonyl oxygen reduces conjugation, blue-shifting λmax_{\text{max}} by ~20 nm .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the compound’s stability under light?

  • Degradation pathways : UV exposure (λ = 254 nm) induces [2+2] cycloaddition in the enone system, forming dimers. Contradictions arise from varying light sources and exposure times in studies .
  • Mitigation : Store samples in amber vials under argon; monitor degradation via HPLC .

Q. How can discrepancies in 1H^1H1H NMR chemical shifts be rationalized?

  • Solvent effects : Deuterated DMSO vs. CDCl3_3 alters peak positions (Δδ ~0.3 ppm for methoxy protons) due to hydrogen bonding .
  • Conformational flexibility : Rotamer populations in solution cause splitting of tert-butyl protons in some studies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-3-(4-tert-Butylphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one
Reactant of Route 2
Reactant of Route 2
(2E)-3-(4-tert-Butylphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one

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